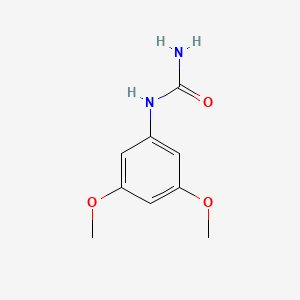

1-(3,5-Dimethoxyphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-3-6(11-9(10)12)4-8(5-7)14-2/h3-5H,1-2H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFORBVAXPXPQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of Urea Frameworks

X-ray Single Crystal Diffraction Studies for Molecular and Crystal Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid. For urea (B33335) derivatives, this technique reveals critical details about the molecule's conformation, stereochemistry, and the intermolecular forces that govern its crystal lattice. Although a specific single-crystal X-ray structure for 1-(3,5-Dimethoxyphenyl)urea is not available in the cited literature, analysis of closely related dimethoxyphenyl urea and diphenylurea derivatives allows for a detailed prediction of its structural characteristics. nih.govresearchgate.netnih.gov

The molecular structure of this compound consists of a central urea moiety (–NH–CO–NH–) linked to a 3,5-dimethoxyphenyl group. The geometry of related compounds suggests that the urea fragment is typically planar or nearly planar. nih.govresearchgate.net A key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the urea group. In analogous structures like 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea and N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea, this angle is reported as 13.86(5)° and 64.5(1)°, respectively, indicating that significant twisting can occur between the aromatic and urea moieties. nih.govnih.gov

The crystal packing of urea derivatives is dominated by extensive intermolecular hydrogen bonding. A ubiquitous and highly stable hydrogen-bonding motif in monosubstituted and disubstituted ureas is the formation of centrosymmetric dimers through pairs of N–H⋯O=C hydrogen bonds, creating a characteristic ring structure denoted by the graph-set notation R²₂(8). researchgate.net These dimers then act as building blocks, often linking into one-dimensional chains or two-dimensional networks through additional hydrogen bonds. researchgate.netiucr.org

In the case of this compound, it is predicted that molecules would form these R²₂(8) dimers, which would be further organized into sheets or more complex three-dimensional architectures. While the specific unit cell parameters (a, b, c, α, β, γ), crystal system, and space group are unique to a compound and its crystalline form (polymorph), data from analogous compounds provide a reference for the type of structures that can be expected.

Table 1: Representative Crystal Data for Analogous Urea Compounds

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea | C₁₁H₁₆N₂O₄ | Monoclinic | P2₁/c | a = 10.8571 Å, b = 11.5559 Å, c = 9.9337 Å, β = 109.514° | nih.gov |

| N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea | C₁₅H₁₄F₂N₂O₃ | Monoclinic | P2₁/c | a = 13.209 Å, b = 12.0887 Å, c = 9.0740 Å, β = 104.990° | nih.gov |

| 1-(2,4-dimethylphenyl)urea | C₉H₁₂N₂O | Monoclinic | P2₁/c | a = 14.631 Å, b = 7.0633 Å, c = 8.786 Å, β = 93.530° | researchgate.net |

This table presents experimental data for structurally related compounds to illustrate typical crystallographic parameters.

Elucidation of Molecular Conformation and Stereochemical Features

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show a series of distinct absorption bands that confirm the presence of its key structural components. The urea group gives rise to several characteristic vibrations:

N–H Stretching: Symmetric and asymmetric stretching vibrations of the N–H bonds typically appear as one or two sharp bands in the region of 3300–3500 cm⁻¹. In solid-state spectra of ureas, these bands are often broadened due to hydrogen bonding.

C=O Stretching (Amide I band): A strong, intense absorption resulting from the C=O bond stretching is expected between 1630 and 1680 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding.

N–H Bending (Amide II band): This band, arising from a coupling of N-H in-plane bending and C-N stretching, is typically found in the 1550–1620 cm⁻¹ range.

C–N Stretching: The stretching vibrations of the C–N bonds are expected around 1400 cm⁻¹.

The 3,5-dimethoxyphenyl group also produces characteristic signals:

Aromatic C–H Stretching: These appear as weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450–1600 cm⁻¹ region.

Asymmetric C–O–C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage is anticipated around 1200–1250 cm⁻¹.

Symmetric C–O–C Stretching: This vibration typically appears near 1040–1050 cm⁻¹.

Aromatic C–H Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring (1,3,5-trisubstituted) gives rise to characteristic bands in the 690–900 cm⁻¹ region.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N–H Stretch | Urea (–NH) | 3300 - 3500 | Medium-Strong |

| C–H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Weak-Medium |

| C–H Stretch (Aliphatic) | Methoxy (B1213986) (–OCH₃) | 2840 - 2960 | Weak-Medium |

| C=O Stretch (Amide I) | Urea (–CO–) | 1630 - 1680 | Strong, Sharp |

| N–H Bend (Amide II) | Urea (–NH) | 1550 - 1620 | Medium-Strong |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | Variable |

| C–N Stretch | Urea (–C–N) | ~1400 | Medium |

| C–O–C Asymmetric Stretch | Aryl Ether | 1200 - 1250 | Strong |

| C–O–C Symmetric Stretch | Aryl Ether | 1040 - 1050 | Medium |

| C–H Out-of-Plane Bend | 1,3,5-Trisubstituted Ring | 690 - 900 | Strong |

This table is predictive, based on characteristic group frequencies and data from analogous compounds. scielo.br

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups (like C=O), Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds. For this compound, a Raman spectrum would be expected to clearly show:

Aromatic Ring Vibrations: The breathing mode of the phenyl ring typically produces a very strong and sharp signal around 1000 cm⁻¹. horiba.com Other ring stretching modes would also be prominent.

Urea Vibrations: A characteristic Raman peak for the urea moiety is often observed around 1003 cm⁻¹. arxiv.org

Symmetric Methoxy Vibrations: The symmetric vibrations of the C–O–C ether linkages would also be Raman active.

Due to the low Raman scattering cross-section of urea, specialized techniques like Surface-Enhanced Raman Spectroscopy (SERS) are sometimes employed to achieve high sensitivity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of unique atoms in this compound.

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would be expected to show the following signals:

Urea Protons (N-H): Two distinct signals for the two N-H protons, likely appearing as broad singlets in the downfield region (δ 8.5-10.0 ppm). Their chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (Ar-H): The 3,5-dimethoxyphenyl ring has two types of protons. The proton at the C4 position would appear as a triplet (or more accurately, a triplet-like peak) around δ 6.0-6.5 ppm, coupled to the two equivalent protons at C2 and C6. The protons at the C2 and C6 positions would appear as a doublet around δ 6.8-7.2 ppm, coupled to the C4 proton.

Methoxy Protons (-OCH₃): A sharp singlet integrating to six protons would be expected around δ 3.7-3.8 ppm, corresponding to the two equivalent methoxy groups.

The ¹³C NMR spectrum would complement this information, showing distinct signals for each unique carbon atom:

Urea Carbonyl (C=O): A signal in the range of δ 155-160 ppm.

Aromatic Carbons: Four distinct signals for the phenyl ring carbons. The C1 carbon (attached to the NH group) and the C3/C5 carbons (attached to the methoxy groups) would be significantly downfield. The C2/C6 and C4 carbons would appear at more upfield positions.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C=O | - | 155 - 160 |

| N-H (x2) | 8.5 - 10.0 (2s, broad) | - |

| C1 (Ar) | - | ~140 |

| C2, C6 (Ar) | 6.8 - 7.2 (d) | ~105 |

| C3, C5 (Ar) | - | ~160 |

| C4 (Ar) | 6.0 - 6.5 (t) | ~95 |

| -OCH₃ | 3.7 - 3.8 (s, 6H) | 55 - 60 |

This table is predictive and based on standard chemical shifts and data from analogous structures. Actual values may vary. doi.orgrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for this compound, typically recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to the different types of protons in the molecule. The analysis of chemical shifts (δ), signal multiplicity, and integration values allows for the unambiguous assignment of each proton.

The ¹H NMR spectrum is characterized by signals for the methoxy group protons, the aromatic protons on the dimethoxyphenyl ring, and the protons of the urea functional group (-NH and -NH₂). The two methoxy groups (-OCH₃) at the C3 and C5 positions of the phenyl ring are chemically equivalent and thus appear as a sharp singlet, integrating to six protons. The protons on the aromatic ring also exhibit a specific pattern. The proton at the C4 position (H-4) appears as a triplet, while the two equivalent protons at the C2 and C6 positions (H-2, H-6) produce a doublet.

The protons attached to the nitrogen atoms of the urea moiety typically appear as broader signals due to quadrupole effects and potential hydrogen exchange. The -NH- proton linked to the phenyl group and the -NH₂ protons show distinct chemical shifts.

A representative summary of the ¹H NMR spectral data is presented in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.53 | s | -NH- |

| 6.70 | d | H-2, H-6 |

| 6.13 | t | H-4 |

| 5.86 | s | -NH₂ |

| 3.71 | s | -OCH₃ |

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The carbonyl carbon (C=O) of the urea group is typically observed in the downfield region of the spectrum, around 156 ppm. The aromatic carbons show a range of chemical shifts. The carbons bearing the methoxy groups (C-3 and C-5) are significantly deshielded and appear at approximately 161 ppm. The carbon atom attached to the urea nitrogen (C-1) is found at around 142 ppm. The C-2 and C-6 carbons, which are equivalent, and the C-4 carbon appear at distinct upfield positions, reflecting their electronic environments. The carbon atoms of the methoxy groups themselves are observed at a characteristic chemical shift of about 55 ppm.

The table below details the assigned chemical shifts for the carbon atoms in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 161.0 | C-3, C-5 |

| 156.0 | C=O |

| 142.3 | C-1 |

| 99.8 | C-2, C-6 |

| 96.0 | C-4 |

| 55.1 | -OCH₃ |

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed.

The mass spectrum of this compound will show a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. Given the molecular formula C₉H₁₂N₂O₃, the exact mass is approximately 196.08 g/mol . The detection of this molecular ion peak confirms the molecular weight of the compound.

The fragmentation of this compound under mass spectrometry conditions can proceed through several pathways. A primary fragmentation event often involves the cleavage of the urea moiety. The bond between the carbonyl carbon and the nitrogen attached to the phenyl ring can break, leading to the formation of the 3,5-dimethoxyaniline (B133145) radical cation or a related fragment. Another common fragmentation pathway is the loss of the amino group (-NH₂) from the protonated molecule. The fragmentation pattern provides valuable information that helps to confirm the connectivity of the atoms within the molecule. Analysis of these fragment ions allows for a comprehensive structural confirmation of this compound.

Computational and Theoretical Investigations of 1 3,5 Dimethoxyphenyl Urea and Analogues

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict and analyze the molecular and electronic characteristics of compounds like 1-(3,5-Dimethoxyphenyl)urea.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For urea (B33335) derivatives, this process is critical for understanding their conformational preferences, which are largely influenced by the rotational freedom around the urea backbone and the steric and electronic effects of the substituents.

In studies of analogous urea compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry. dergipark.org.tr This process helps in determining key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related dichlorophenyl urea derivatives, X-ray diffraction data validates the computed geometries, though minor deviations can occur due to crystal packing effects not present in the gas-phase calculations. The conformation of the urea moiety and its interaction with the phenyl rings are of particular interest, as these can influence intermolecular interactions like hydrogen bonding. conicet.gov.ar The planarity of the urea group and the relative orientation of the phenyl rings are key conformational features. capes.gov.br

Table 1: Representative Optimized Geometrical Parameters for a Urea Derivative Analogous to this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | ~1.22 |

| C-N Bond Lengths (Urea) | ~1.36 |

| N-H Bond Lengths | ~1.01 |

| C-O Bond Lengths (Methoxy) | ~1.36 |

| C-C-N Bond Angle (Aryl-Urea) | ~120 |

| N-C-N Bond Angle (Urea) | ~115 |

| C-O-C Bond Angle (Methoxy) | ~118 |

Note: The data presented are representative values for analogous urea derivatives and may vary for this compound. The values are based on DFT calculations found in the literature for similar structures.

The potential energy surface (PES) is a conceptual and mathematical tool that represents the energy of a molecule as a function of its geometry. numberanalytics.com Exploring the PES is crucial for identifying stable conformations (local minima) and transition states that connect them. numberanalytics.com For flexible molecules like this compound, PES scans are performed by systematically changing specific dihedral angles to map out the energy landscape. dergipark.org.trnih.gov

These scans help in understanding the rotational barriers and the relative stability of different conformers. For example, in a study of a related pyridazine-based urea compound, PES scans revealed that the minimum energy conformer corresponded to the bioactive, bound-like conformation. nih.gov This highlights the importance of PES analysis in predicting the most likely and biologically relevant shapes a molecule can adopt. The stability of the molecule is determined by locating the global minimum on the PES. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. journalijar.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). journalijar.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. journalijar.com

For urea derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. dergipark.org.tr In many analogous compounds, the HOMO is often localized on the electron-rich phenyl ring and the urea moiety, while the LUMO may be distributed over the urea group and the other aromatic ring. journalijar.com This distribution provides insights into the regions of the molecule most likely to be involved in chemical reactions. For instance, the analysis of FMOs can predict charge transfer behavior within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for a Urea Derivative Analogous to this compound

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.0 to -7.5 |

| LUMO Energy | ~ -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These values are typical for analogous urea derivatives and are intended to be illustrative. The exact values for this compound would require specific calculations.

Exploration of Potential Energy Surfaces (PES) for Molecular Stability

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which allows for the validation of experimental data and a deeper understanding of the molecule's vibrational and electronic characteristics.

Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, assignments of specific vibrational modes to the observed bands can be made with greater confidence. ijaemr.com

For urea derivatives, the vibrational spectra are characterized by specific stretching and bending modes. dergipark.org.tr Key vibrations include the N-H stretching frequencies, typically observed in the range of 3200-3500 cm⁻¹, and the strong carbonyl (C=O) stretching vibration around 1640-1730 cm⁻¹. dergipark.org.tr DFT calculations can accurately predict these frequencies, although they are often systematically overestimated and may require scaling for better agreement with experimental data. ijaemr.com The potential energy distribution (PED) analysis is also used to quantify the contribution of individual internal coordinates to each normal mode of vibration. dergipark.org.tr

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Urea Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3332, 3404 | 3318, 3476 |

| C=O Stretch | 1728 | 1714 |

| N-H Bend | 1630 | 1587 |

| Aromatic C-H Stretch | 3100-3000 | 3134-3056 |

| Aromatic C=C Stretch | 1600-1400 | 1601 |

Source: Data adapted from a study on a similar diphenylurea derivative. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts provide a valuable complement to experimental data, aiding in the assignment of signals in ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. nih.gov

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Urea Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C=O (Urea) | 152.26 | 153.11 |

| Aromatic C-F | 164.34, 161.92 | 171.52, 170.83 |

| Other Aromatic C | 140-100 | 144-121 |

Source: Data adapted from a study on a fluorinated diphenylurea derivative. dergipark.org.tr The shifts for this compound would differ, particularly for the methoxy-substituted carbons.

Theoretical Vibrational Frequencies and Comparison with Experimental Spectra

Advanced Intermolecular Interaction Analysis

Computational chemistry provides powerful tools for analyzing the complex network of intermolecular forces that govern the structure and properties of molecular solids. For this compound, understanding these non-covalent interactions is crucial for rationalizing its crystal packing, stability, and potential material applications. Advanced techniques such as Molecular Electrostatic Potential (MEP) mapping, the Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis offer deep insights into these interactions.

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are rich or poor in electrons. These regions are crucial for understanding electrophilic and nucleophilic attacks, as well as non-covalent interactions like hydrogen bonding. researchgate.netacs.org

The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of most positive potential, indicating sites for nucleophilic attack. nih.govacs.org Green and yellow denote areas with intermediate or near-zero potential. nih.gov

For this compound, MEP analysis is expected to reveal the following key features:

Negative Potential Regions (Electrophilic Sites): The most negative potential (red) is anticipated to be localized on the highly electronegative oxygen atom of the carbonyl (C=O) group in the urea moiety. mdpi.com Significant negative potential would also be found on the oxygen atoms of the two methoxy (B1213986) (-OCH₃) groups on the phenyl ring. These sites are the primary acceptors for hydrogen bonds.

Positive Potential Regions (Nucleophilic Sites): The most positive potential (blue) is expected to be concentrated on the hydrogen atoms of the urea's amine (-NH) groups. mdpi.com These protons are the principal donors for hydrogen bonding interactions, which are fundamental to the supramolecular assembly of urea derivatives.

These predictions are consistent with MEP analyses performed on analogous diphenylurea and sulphonamide structures, where carbonyl and sulfonyl oxygens exhibit strong negative potentials, and NH protons show strong positive potentials. mdpi.comdergipark.org.tr

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Role in Intermolecular Interactions |

| Carbonyl Oxygen (C=O) | Highly Negative (Red) | Primary Hydrogen Bond Acceptor |

| Methoxy Oxygens (-OCH₃) | Negative (Yellow/Red) | Hydrogen Bond Acceptor |

| Amine Hydrogens (-NH) | Highly Positive (Blue) | Primary Hydrogen Bond Donor |

| Aromatic Ring | Near-Zero / Slightly Negative (Green) | Site for π-interactions |

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms, chemical bonds, and intermolecular interactions. uni-rostock.dewikipedia.org Developed by Richard Bader, AIM partitions a molecule's electron density into atomic basins based on the topology of the gradient vector field of ρ(r). ias.ac.in The analysis focuses on critical points where the gradient of the electron density is zero.

Of particular importance for intermolecular interactions are the (3, -1) critical points, also known as bond critical points (BCPs). uni-rostock.de The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the chemical bond or interaction.

For this compound, AIM analysis is critical for characterizing the hydrogen bonds (e.g., N-H···O) that stabilize its crystal structure. The key parameters evaluated at the BCP of an interaction are:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated at the BCP. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted at the BCP. mdpi.com

Total Electron Energy Density (H(r)): The sign of H(r), which is the sum of the kinetic (G(r)) and potential (V(r)) energy densities, can further classify hydrogen bonds. A negative H(r) suggests a significant covalent character to the hydrogen bond.

In studies of similar molecules, AIM analysis has confirmed that N-H···O interactions are predominantly electrostatic (closed-shell) in nature, characterized by low ρ(r) and positive ∇²ρ(r) values at the bond critical point. dergipark.org.trmdpi.com

Table 2: Typical AIM Parameters for Characterizing Hydrogen Bonds in Urea Analogues

| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Nature of Interaction |

| Covalent Bond (e.g., N-H) | High (>0.20) | Negative | Shared-Shell |

| Strong H-Bond | Moderate (0.02-0.04) | Positive | Closed-Shell (Partial Covalency) |

| Weak H-Bond | Low (<0.02) | Positive | Closed-Shell (Electrostatic) |

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal. researchgate.netscirp.org The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions where the contribution from the molecule of interest is greater than that from any other molecule.

The surface can be mapped with various properties, most commonly dnorm, which is a normalized contact distance that combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. mdpi.com The dnorm map uses a red-white-blue color scheme:

Red Spots: Indicate intermolecular contacts that are shorter than the van der Waals radii sum, representing close interactions like strong hydrogen bonds.

White Areas: Represent contacts approximately equal to the van der Waals radii.

Blue Areas: Indicate contacts longer than the van der Waals radii.

For this compound, Hirshfeld analysis would likely reveal the following distribution of contacts, typical for organic molecules with hydrogen bonding capabilities:

H···H Contacts: Often the most abundant, appearing as a large, diffuse region in the fingerprint plot, typically contributing 30-50% of the total surface. nih.govniscpr.res.in

O···H/H···O Contacts: Appear as distinct, sharp spikes in the fingerprint plot, indicative of the crucial N-H···O hydrogen bonds. These are expected to be a major contributor to the crystal packing. nih.gov

C···H/H···C Contacts: Represent weaker C-H···π or other van der Waals interactions and are also expected to make a notable contribution. mdpi.com

Table 3: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Analysis

| Contact Type | Predicted Contribution (%) | Appearance on 2D Fingerprint Plot |

| H···H | 40 - 50% | Large, diffuse central region |

| O···H / H···O | 20 - 30% | Sharp, distinct spikes |

| C···H / H···C | 15 - 25% | Wing-like features on the sides |

| C···C | 2 - 8% | Shows potential π-π stacking |

| N···H / H···N | < 5% | Minor spikes |

Atoms in Molecules (AIM) Theory for Charge Density Analysis

Prediction and Characterization of Electronic Properties (e.g., Nonlinear Optical Properties)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. researchgate.net Urea is a canonical organic NLO material, and its derivatives are often investigated for enhanced NLO properties. nih.govmdpi.com Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and understand the NLO response of molecules.

The key parameter for second-order NLO materials is the first hyperpolarizability (β). A large β value is a prerequisite for a strong NLO response. vulcanchem.com The NLO properties of organic molecules often arise from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group connected by a π-conjugated system. researchgate.net

In this compound, the molecular structure contains features conducive to NLO activity:

Electron-Donating Group: The 3,5-dimethoxyphenyl ring acts as an electron donor due to the electron-releasing nature of the methoxy groups.

Electron-Accepting/Conjugating Moiety: The urea group can participate in charge transfer.

Computational studies on similar urea derivatives have shown that the substitution of electron-donating groups can significantly enhance the first hyperpolarizability compared to the parent urea molecule. nih.govvulcanchem.com The calculated β value for this compound would be compared to that of urea to assess its potential as an NLO material. For instance, calculations on a related tetrahydropyrimidine (B8763341) derivative showed a first hyperpolarizability (β) of 1.4 × 10⁻³⁰ esu, which is comparable to that of urea, indicating its potential for NLO applications. vulcanchem.com

Table 4: Comparison of Calculated NLO Properties

| Compound | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [esu] |

| Urea (Reference) | ~4.6 | ~0.4 x 10⁻³⁰ |

| N-(3,5-dimethylphenyl)-...-carboxamide (Analogue) | 5.8 vulcanchem.com | 1.4 x 10⁻³⁰ vulcanchem.com |

| This compound (Predicted) | > 5.0 | > 1.0 x 10⁻³⁰ |

Supramolecular Chemistry and Crystal Engineering of Urea Based Architectures

Principles of Supramolecular Self-Assembly in Urea (B33335) Systems

The self-assembly of urea derivatives into organized supramolecular structures is primarily governed by a combination of specific, directional interactions. jst.go.jp These interactions, though non-covalent, are strong enough to dictate the packing of molecules in the crystalline state.

The urea functional group possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), making it an ideal unit for forming robust hydrogen-bonded assemblies. nih.gov A prevalent and highly predictable motif in the crystal structures of many diaryl ureas is the "urea alpha-network" or "urea tape". figshare.comacs.org This network arises from bifurcated N-H···O hydrogen bonds, where each urea molecule is connected to two neighboring ureas. figshare.comresearchgate.net The anti-proton of the N-H group forms a hydrogen bond with the carbonyl oxygen of an adjacent urea molecule, leading to the formation of one-dimensional tapes. nih.gov

However, the formation of this classic alpha-network is not universal. In diaryl ureas containing strong hydrogen-bond acceptor groups on the aryl rings, such as pyridine, the N-H donors may preferentially bond with these groups instead of the urea carbonyl oxygen. figshare.comacs.org This competition can lead to different supramolecular structures, deviating from the typical urea tape. figshare.com For instance, in crystalline nitrodiphenyl ureas, the alpha-network is only adopted when stabilized by other interactions. nih.gov

The strength of hydrogen bonds is a critical factor in the stability of these assemblies, and introducing multiple hydrogen-bonding functionalities is a common strategy to create stable non-covalent structures. nih.gov

In the crystal structure of N-(4-Biphenylyl)urea, for example, in addition to the N-H···O hydrogen bonds that form the urea alpha-network, an unconventional N-H···π hydrogen bond is observed, where the syn-N-H donor interacts with the π-system of an aromatic ring. nih.gov The interplay between hydrogen bonding and π-π stacking can be complex. Studies on p-aminobenzoic acid have shown that the dominant intermolecular interactions can be solvent-dependent, with hydrogen bonds dominating in organic solvents and π-π stacking being more prominent in water. acs.org

Hydrogen Bond-Driven Aggregation (e.g., N-H···O Hydrogen Bonds, Urea Alpha-Network)

Rational Design and Engineering of Crystalline Solids

The predictable nature of the interactions in urea-based systems allows for the rational design and engineering of crystalline solids with desired architectures and properties. psu.eduucl.ac.uk This involves strategically modifying the molecular structure to control the self-assembly process.

Cocrystallization is a powerful technique used to modify the physical properties of active pharmaceutical ingredients (APIs) and other organic compounds by forming a new crystalline phase with a second component, known as a coformer. nih.gov Urea and its derivatives are effective cocrystal formers due to their strong hydrogen bonding capabilities. nih.govmdpi.com

Strategies for forming cocrystals often rely on the principle of supramolecular synthons, which are robust and predictable intermolecular recognition motifs. For urea derivatives, the N-H···O hydrogen bond is a key synthon. In the cocrystallization of lenalidomide (B1683929) with urea, a three-dimensional hydrogen-bonded framework is formed between the drug molecule and urea, leading to improved solubility. researchgate.net

The competition between different possible hydrogen-bonding synthons can sometimes lead to the formation of polymorphs in cocrystal systems. researchgate.net For example, in the polymorphic cocrystals of salicylic (B10762653) acid and 4,4′-bipyridine, the fundamental acid-pyridine synthon is present in both forms, but the three-dimensional packing differs. researchgate.net The search for cocrystals of 1,3-bis(m-cyanophenyl)urea has revealed a variety of solid forms, including multiple polymorphs and cocrystals with different coformers like dimethyl sulfoxide. acs.org

Table 1: Examples of Urea-Based Cocrystals and Their Supramolecular Synthons

| API/Molecule | Coformer | Key Supramolecular Synthons | Reference |

| Lenalidomide | Urea | N-H···O hydrogen-bonded framework | researchgate.net |

| Catechin | Urea | Amide-hydroxyl hydrogen bonds | nih.gov |

| 3-Hydroxyl-2-naphthoic acid | Urea | Amide-acid hetero-synthon | mdpi.com |

| Ellagic acid | Urea | N/A | nih.gov |

| 4,4′-Bipyridine | Urea | N–H···N hydrogen bonds | researchgate.net |

| Salicylic acid | 4,4′-Bipyridine | Acid–pyridine supramolecular synthon | researchgate.net |

This table is generated based on available data and is not exhaustive.

Urea is well-known for its ability to form crystalline inclusion compounds, where "guest" molecules are encapsulated within channels or tunnels formed by a "host" lattice of urea molecules. rsc.orgucl.ac.ukcardiff.ac.uk The urea molecules in the host structure are typically arranged in a helical, hydrogen-bonded network, creating one-dimensional channels. cardiff.ac.ukarxiv.org

The formation and stability of these inclusion compounds depend on a good fit between the size and shape of the guest molecule and the dimensions of the host channel. cardiff.ac.uk The host structure is often unstable without the presence of the guest molecules to fill the tunnels. cardiff.ac.uk The guest molecules are typically long-chain linear molecules like n-alkanes. cardiff.ac.uk

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in the solid-state chemistry of urea derivatives. researchgate.netoup.com Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The existence of multiple polymorphs can arise from competition between different supramolecular synthons or from different packing arrangements of the same synthons. researchgate.net

For example, 1,3-bis(m-cyanophenyl)urea is known to crystallize in several polymorphic forms, as well as hydrated and solvated forms. acs.org Similarly, remarkable polymorphism has been observed in gels formed by azobenzene (B91143) bis-urea gelators, where the formation of different morphologies is influenced by solvent properties and kinetic factors. acs.org

The structural differences between polymorphs can have significant implications. In the case of urea:4,4′-bipyridine cocrystals, two polymorphs were identified. researchgate.net In one form, the 4,4′-bipyridine molecules are connected symmetrically to the urea tape, while in the other, the connection is unsymmetrical. researchgate.net These subtle changes in hydrogen bonding lead to different three-dimensional packing arrangements. researchgate.net Understanding and controlling polymorphism is crucial in fields like pharmaceuticals, where the properties of a specific crystalline form are critical. oup.com

Formation of Inclusion Compounds and Host-Guest Systems

Development of Anion-Tuned Supramolecular Gels from Urea-Based Building Blocks

The formation of supramolecular gels from low-molecular-weight gelators (LMWGs) is a phenomenon driven by the self-assembly of these molecules into three-dimensional networks that immobilize solvent molecules. nih.gov Urea-based compounds are particularly effective as LMWGs due to the strong and directional hydrogen bonds formed by the urea moiety. reading.ac.ukarkat-usa.org These interactions are fundamental to the construction of the fibrous networks that characterize supramolecular gels. nih.gov

The properties of these gels can be finely tuned by external stimuli, with anions emerging as a significant modulator. nih.gov The interaction of anions with the urea functionality can either disrupt or reinforce the hydrogen-bonding network, leading to changes in the gel's stability, morphology, and rheological properties. This "anion tuning" is a powerful strategy in the design of responsive soft materials. nih.govresearchgate.netrsc.org

Research into urea-based gelators has demonstrated that the gelation process is highly dependent on the molecular structure of the gelator and the nature of the solvent. acs.org For instance, the introduction of specific functional groups can influence the self-assembly process, leading to the formation of hydrogels or organogels. reading.ac.ukacs.org The development of anion-responsive gels often involves the incorporation of anion-binding sites into the gelator molecule. The urea group itself can act as an anion receptor, with the N-H protons forming hydrogen bonds with the anion. acs.org

The process of gel formation often proceeds through a nucleation-dependent mechanism, where LMWGs first self-assemble into one-dimensional supramolecular polymers. nih.gov These polymers then bundle into larger fibers that entangle to form the gel network. nih.gov The kinetics of this process, including the presence of a lag phase before fiber formation, points to a complex self-assembly pathway. nih.gov

The ability to control gel properties with anions has potential applications in various fields, including as media for controlled crystal growth and the templating of nanoparticles. rsc.org The reversible nature of anion binding allows for the development of "smart" materials that can respond to chemical signals in their environment. researchgate.net

Understanding of Intermolecular Interactions in the Context of Crystal Packing

The crystal structure of urea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. researchgate.net The urea moiety typically forms centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R(8) graph-set motif. researchgate.netresearchgate.net These dimers can then be further linked into tapes, sheets, or three-dimensional networks through additional hydrogen bonds and other non-covalent interactions.

The analysis of crystal structures provides invaluable insights into the specific intermolecular interactions at play. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, allowing for the deconvolution of the contributions from different types of contacts, such as H···H, C···H, and O···H. scirp.org

The conformation of the molecule, particularly the torsion angles between the phenyl ring and the urea group, is also a critical factor. researchgate.net Substituents on the aromatic ring can influence this conformation, which in turn affects the efficiency of the intermolecular interactions. acs.org The study of different crystalline forms (polymorphs) and co-crystals of urea derivatives reveals the subtle interplay of forces that determine the final solid-state structure. mdpi.comacs.org This understanding is fundamental to crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. mdpi.com

Below is an interactive data table summarizing key crystallographic and interaction data for related urea compounds.

| Compound Name | Key Intermolecular Interactions | Graph Set Motif | Reference |

| N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide | N-H···O, O-H···O, C-H···O, C-H···π | R(16), R(10) | researchgate.net |

| 1,3-bis(m-cyanophenyl)urea | N-H···N, π-π stacking | - | researchgate.net |

| 2-amino-4-methoxy-6-methylpyrimidine | N-H···N, π-π stacking | R(8) | researchgate.net |

| Bis-urea functionalized pillar researchgate.netarene | N-H···O | - | iucr.org |

Catalytic Applications of Urea and Thiourea Derivatives

Organocatalysis Mediated by Urea (B33335) and Thiourea (B124793) Scaffolds

Urea and thiourea derivatives have emerged as powerful organocatalysts, primarily acting as hydrogen-bond donors to activate electrophiles. researchgate.net The presence of N-H protons allows these molecules to form non-covalent interactions with substrates, enhancing their reactivity. The electronic properties of the substituents on the urea or thiourea core can significantly influence the acidity of these N-H protons and, consequently, the catalytic activity. mdpi.com

Development of Chiral Urea and Thiourea Catalysts

The incorporation of chiral moieties onto the urea or thiourea framework has led to the development of a wide array of enantioselective organocatalysts. These catalysts are instrumental in synthesizing chiral molecules, which are of paramount importance in the pharmaceutical industry. researchgate.net While direct studies on chiral catalysts derived specifically from 1-(3,5-dimethoxyphenyl)urea are not extensively documented, the principles of their design are well-established. For instance, chiral diamines, such as (1R,2R)-1,2-diaminocyclohexane, are common starting materials for creating bifunctional catalysts. uni-koeln.demdpi.com These catalysts often feature an aryl isocyanate or isothiocyanate component, and the electronic nature of the aryl group is critical. The use of electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, is common to enhance the hydrogen-bonding acidity of the catalyst. uni-koeln.debeilstein-journals.org

In a related context, a cobalt complex bearing a 2,6-dimethoxyphenyl-substituted porphyrin ligand was developed for asymmetric radical cyclopropanation. nih.gov This highlights how the dimethoxyphenyl motif can be incorporated into larger chiral structures to influence stereoselectivity.

Applications in Asymmetric Catalytic Reactions (e.g., Michael Addition, Aza-Henry Reaction, Hydrazination)

Bifunctional urea and thiourea catalysts have proven effective in a variety of asymmetric reactions. These catalysts can activate both the nucleophile and the electrophile simultaneously, often through a combination of hydrogen bonding and Brønsted base activation. jst.go.jpjst.go.jp

Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral thiourea catalysts have been successfully employed in the Michael addition of 1,3-dicarbonyl compounds to nitroolefins. jst.go.jp While specific examples using this compound are scarce, the general mechanism involves the urea moiety activating the nitroolefin via hydrogen bonding. beilstein-journals.org

Aza-Henry Reaction: This reaction, the addition of a nitroalkane to an imine, is a powerful method for synthesizing β-nitroamines, which are precursors to 1,2-diamines. organic-chemistry.orgrsc.org Chiral bifunctional thioureas can catalyze this reaction with high enantioselectivity. jst.go.jp The catalyst's urea N-H groups are believed to bind to the nitro group of the nitroalkane, while a basic site on the catalyst deprotonates the nitroalkane to form the active nucleophile. organic-chemistry.org

Hydrazination: The asymmetric hydrazination of β-keto esters can also be mediated by bifunctional aminothiourea catalysts. jst.go.jp

The table below summarizes the application of related urea and thiourea catalysts in these key asymmetric reactions.

| Reaction | Catalyst Type | Substrates | Key Feature | Ref |

| Michael Addition | Chiral Thiourea | 1,3-Dicarbonyl compounds, Nitroolefins | Bifunctional activation | jst.go.jp |

| Aza-Henry Reaction | Chiral Thiourea | Nitroalkanes, N-Boc imines | Bifunctional activation | jst.go.jporganic-chemistry.org |

| Hydrazination | Chiral Aminothiourea | Cyclic β-keto esters | Enantioselective C-N bond formation | jst.go.jp |

Bifunctional Catalysis Involving Acid-Base and Hydrogen-Bonding Interactions

The efficacy of many urea- and thiourea-based organocatalysts stems from their bifunctional nature. They possess both a hydrogen-bond donating (acidic) urea/thiourea moiety and a basic site, such as a tertiary amine. jst.go.jpjst.go.jp This allows for the simultaneous activation of both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation). jst.go.jp

For example, in the aza-Henry reaction, the thiourea part of the catalyst activates the imine, while the amine base activates the nitroalkane. jst.go.jp This dual activation is crucial for achieving high reactivity and stereoselectivity. The need for both functionalities has been demonstrated in control experiments where catalysts lacking either the hydrogen-bonding group or the basic site show significantly reduced performance. d-nb.infobeilstein-journals.org The strategic placement of these two functionalities within a single molecule creates a well-organized transition state, leading to efficient and selective catalysis. jst.go.jp

Urea Derivatives as Ligands in Coordination Complexes and Metal-Ion Complexation

The nitrogen and oxygen atoms in the urea scaffold can act as donor ligands, enabling them to coordinate with metal ions. acs.orgprimescholars.comrjpbcs.comrsc.org This property has been exploited in the development of metal complexes with potential applications in catalysis and materials science. atamanchemicals.comredalyc.org

The coordination mode of urea derivatives can vary depending on the metal ion and the other ligands present. primescholars.comrjpbcs.com For example, platinum(II) has been shown to coordinate through the nitrogen atoms of urea, while iron(III), zinc(II), and copper(II) tend to coordinate through the oxygen atom. primescholars.comrjpbcs.com Mixed ligand complexes, for instance those containing both urea and an amino acid like glycine, have also been synthesized and characterized. redalyc.org

While specific studies on the coordination complexes of this compound are not widely reported, research on analogous N,N'-disubstituted ureas provides insight. For example, N-(2,4-dimethylphenyl)-N'-(3-pyridyl)urea and N-(2,6-dimethylphenyl)-N'-(3-pyridyl)urea have been shown to form complexes with various oxo-anions upon protonation. rsc.org The solid-state structures of these complexes reveal intricate hydrogen-bonding networks involving the urea N-H groups, the carbonyl oxygen, and the anions. rsc.org

The table below presents examples of metal complexes formed with urea and its derivatives.

| Metal Ion | Ligand(s) | General Formula | Coordination Feature | Ref |

| Co(II), Ni(II), Cu(II) | Urea, Glycine | [M(ur)(gly)(H₂O)₂]Cl | Octahedral geometry | redalyc.org |

| Mn(II), Fe(III), Co(II), Cu(II) | Urea | Various | Oxygen or Nitrogen coordination | primescholars.com |

| Cr(III), Mn(II), Fe(III), Co(II), Ni(II) | Urea | Various | Electrolytic nature | rjpbcs.com |

Mechanistic Studies of Catalytic Processes Involving Urea Compounds

Understanding the mechanism of urea-catalyzed reactions is crucial for the rational design of more efficient catalysts. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

A key aspect of urea organocatalysis is the hydrogen-bonding interaction between the catalyst and the substrate. The strength of this interaction can be correlated with catalytic activity. mdpi.com In some cases, the self-association of urea catalysts through hydrogen bonding can be a deactivating pathway. It has been hypothesized that the addition of a Brønsted acid can break up these aggregates, leading to a more active catalytic species. mdpi.comcsic.es

For bifunctional catalysts, the mechanism involves a cooperative effect between the acidic and basic sites. jst.go.jpjst.go.jp The catalyst and substrates form a ternary complex, bringing the reacting partners into close proximity in a specific orientation, which lowers the activation energy and controls the stereochemical outcome. beilstein-journals.org

In the context of metal-catalyzed reactions, mechanistic studies focus on the role of the urea-derived ligand. For instance, in palladium-catalyzed heteroannulation reactions, urea ligands have been shown to be effective in promoting the formation of dihydrobenzofurans. acs.org In some photocatalytic systems, a urea group can act as a redox-active directing group, facilitating radical cycloaddition reactions. acs.org Furthermore, in ruthenium-catalyzed hydrogenation of urea derivatives, the reaction pathway can be switched between two- and six-electron reduction products by subtly tuning the additives, which alters the acid-base environment of the reaction. nih.gov

Applications in Materials Science and Functional Materials Development

Integration of Urea (B33335) Derivatives as Building Blocks for Novel Materials

Urea derivatives are foundational building blocks in supramolecular chemistry and materials science due to their capacity for strong, directional, and self-complementary hydrogen bonding. arkat-usa.org The urea moiety typically forms one-dimensional hydrogen-bonded tapes or ribbons, which can then self-assemble into more complex architectures. arkat-usa.orgnih.gov This predictable self-assembly behavior has been exploited to create a wide array of materials, including liquid crystals, supramolecular polymers, and functional monolayers. arkat-usa.org

The substitution pattern on the phenyl rings of N,N'-diaryl ureas significantly influences the properties of the resulting materials. The 3,5-dimethoxy substitution, as seen in 1-(3,5-Dimethoxyphenyl)urea, can modulate solubility, electronic properties, and intermolecular interactions, making it a useful synthon for creating more complex molecules and functional materials. smolecule.com For instance, related N-aryl-N'-pyrimidin-4-yl ureas have been developed as potent and selective inhibitors, where the rational design of the aryl ring's substitution pattern was key to their function. acs.org By strategically choosing substituents, chemists can fine-tune the properties of the resulting materials for specific applications, such as catalysts, anion complexants, and organogelators. arkat-usa.org

Development of Functional Materials through Crystal Engineering Principles

Crystal engineering involves the design and synthesis of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. researchgate.net For urea-based molecules, the primary interaction guiding crystal packing is the robust N-H···O=C hydrogen bond, which reliably forms catemeric chains or dimeric pairs. researchgate.netdntb.gov.ua This predictable hydrogen-bonding motif is a powerful tool for constructing specific supramolecular architectures.

The development of non-centrosymmetric crystalline materials for applications in nonlinear optics (NLO) is a significant area of crystal engineering. Urea itself is a benchmark NLO material because it crystallizes in a non-centrosymmetric space group, a prerequisite for second-harmonic generation. researchgate.net Researchers use computational methods, such as density functional theory (DFT), and experimental techniques to predict and produce new urea polymorphs with enhanced NLO properties. researchgate.net

The diversity of solid forms, or polymorphism, is a key aspect of crystal engineering for ureas. For example, 1,3-bis(m-cyanophenyl)urea has been shown to crystallize in multiple polymorphic forms as well as hydrates and cocrystals, demonstrating how subtle changes in crystallization conditions can lead to vastly different solid-state structures. acs.org This control over the crystal lattice allows for the fine-tuning of a material's properties. Aromatic urea systems are frequently used in crystal engineering to build self-assembled structures through a combination of hydrogen bonding and π-π stacking interactions. arkat-usa.org

Exploration of Urea Scaffolds in Polymeric Systems

The urea scaffold is a versatile component in polymer chemistry, where it can be incorporated either as a functional additive or as an integral part of the polymer backbone. In polyacrylic elastomers, for instance, substituted ureas like diphenyl urea have been used as retardants in vulcanization processes. google.com These additives can improve properties such as compression set, particularly at high temperatures.

More significantly, urea linkages are central to the formation of poly(urea-urethane)s. These polymers are synthesized by reacting NCO-terminated prepolymers with a mixture of primary monoamines and diamines. google.com This process results in a polymer chain containing both urethane (B1682113) and urea linkages, combining the properties of both. The use of aromatic diisocyanates and various amines allows for the creation of polymers with a wide range of properties. For example, isomer mixtures of diisocyanatodiphenylmethane are often used because they are liquid at room temperature, simplifying handling during production. google.com The resulting polymeric urea-urethanes can be used as thickeners in various formulations, with their properties tailored by controlling the type of polyols, diisocyanates, and amines used in the synthesis. google.com

Interactive Table: Examples of Urea Derivatives in Polymeric Systems

| Compound/System | Polymer Type | Role of Urea Derivative | Resulting Property/Application | Reference |

| Diphenyl urea | Polyacrylic Rubber | Vulcanization Retarder | Improved compression set at high temperatures | google.com |

| Ethylene thiourea (B124793) | Polyacrylic Rubber | Vulcanization Retarder | Control of curing process | google.com |

| Polymeric Urea-Urethanes | Poly(urea-urethane) | Backbone Component | Thickening agent for various formulations | google.com |

| β-(3,4-Dimethoxyphenyl)ethylamine derived ureas | Poly(urea-urethane) | Chain Terminator/Modifier | Control of polymer molecular weight and properties | google.com |

Design and Synthesis of Organogelators based on Urea Derivatives

Low-molecular-weight organogelators (LMWOs) are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, immobilizing the solvent and creating a gel. nih.govpsu.edu Urea derivatives are a prominent class of LMWOs due to their ability to form extensive one-dimensional hydrogen-bonded chains, which then entangle to create the gel network. arkat-usa.orgnih.gov

The design of urea-based organogelators often involves attaching lipophilic groups to a central urea core. The balance between the hydrogen-bonding urea group and the solvophobic/solvophilic nature of the substituents determines the gelation ability and the types of solvents that can be gelled. psu.edu For example, a study on a family of urea-based LMWOs showed that small structural modifications, such as changing the steric bulk of an amine substituent, had a large impact on the self-assembly and gelation performance. nih.gov

The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces. psu.edu Researchers have successfully designed bis-urea gelators and cyclohexane-based triamide gelators that can gel a wide range of organic solvents at low concentrations. psu.edu The resulting organogels have applications in diverse areas, including environmental remediation, where they can be used to solidify oil spills for easier removal. nih.gov

Interactive Table: Gelation Properties of Selected Urea-Based Organogelators

| Gelator Type | Key Structural Feature | Solvents Gelled | Driving Interactions | Potential Application | Reference |

| Diisopropylamine-substituted urea | Bulky amine group | Petrol, Oils, Cyclohexane (B81311) | 1-D Hydrogen Bonding, van der Waals | Environmental Remediation | nih.gov |

| Cyclohexane-1,3,5-tricarboxylic acid derivative | Capped with diethylene glycol | Water (Hydrogelator) | Hydrogen Bonding | Biomaterials | nih.gov |

| Anthracene-steroid conjugate | Aromatic and steroidal groups | Hydrocarbons | π-π Stacking, Solvophobic Effects | Photochromic Materials | psu.edu |

| Bis-urea based on trans-1,2-bis(ureido)cyclohexane | Rigid cyclohexane bridge | Various organic solvents | Antiparallel urea hydrogen bonding | Not specified | psu.edu |

Structure Activity Relationship Sar Studies of 1 3,5 Dimethoxyphenyl Urea Derivatives

Systematic Modification of the 1-(3,5-Dimethoxyphenyl)urea Scaffold to Explore Substituent Effects

Systematic modifications of the this compound scaffold have been undertaken to understand the impact of various substituents on the compound's activity. The core structure consists of a central urea (B33335) moiety flanked by a 3,5-dimethoxyphenyl group on one side and another aromatic or aliphatic group on the other.

Research has shown that the nature and position of substituents on the phenyl rings are critical for biological activity. For instance, in the development of kinase inhibitors, derivatives featuring the 3,5-dimethoxyphenyl group were found to be potent inhibitors of both Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). acs.org Variations in the substituents on the other phenyl ring can dramatically alter potency and selectivity. For example, replacing the 3,5-dimethoxyphenyl group with a 2,6-dichlorophenyl group resulted in decreased activity against VEGFR and reduced selectivity over other kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src. acs.org

In another context, diaryl urea derivatives have been explored as anticancer agents. researchgate.net SAR analyses of these compounds have revealed several key principles:

The presence of specific substituents on the phenyl rings, such as chloro and methyl groups, can enhance antiproliferative activity. researchgate.net

The distance between the two aryl rings, which can be altered by introducing a spacer group like methylene, also plays a crucial role in determining the compound's effectiveness. researchgate.net

The urea functional group itself is vital for activity, as it can form multiple hydrogen bonds with target proteins. nih.gov

The following table summarizes the effects of some systematic modifications on the activity of urea derivatives, drawing general principles from studies on related compounds.

Table 1: Effect of Systematic Modifications on the Activity of Urea Derivatives

Correlation of Structural Variations with Molecular Interactions and Physicochemical Properties

The dimethoxy groups at the 3 and 5 positions of the phenyl ring also play a significant role. They can influence the molecule's conformation and electronic properties, which in turn affect how it binds to a target. For example, in the context of kinase inhibition, the 3,5-dimethoxyphenyl moiety contributes to high-affinity binding to both FGFR and VEGFR. acs.org

Furthermore, modifications to the scaffold can alter key physicochemical properties such as:

Solubility: The introduction of polar groups can increase aqueous solubility, while more lipophilic substituents can decrease it. mdpi.com

Permeability: The ability of a compound to cross cell membranes is influenced by its lipophilicity and hydrogen bonding potential. nih.gov

Metabolic Stability: Certain structural features can make a molecule more or less susceptible to metabolic breakdown by enzymes in the body. acs.org

The following table illustrates the correlation between structural features and their impact on molecular interactions and properties.

Table 2: Correlation of Structural Features with Molecular Interactions and Physicochemical Properties

Rational Design Principles for Modulating and Enhancing Specific Functionalities

The insights gained from SAR studies provide a foundation for the rational design of new this compound derivatives with modulated or enhanced functionalities. Rational drug design aims to create new molecules with specific biological activities based on an understanding of the target's structure and the SAR of existing compounds. google.com

Key principles in the rational design of these derivatives include:

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different derivatives will bind. researchgate.net This allows for the design of compounds with improved complementarity to the active site.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By understanding the pharmacophore of this compound derivatives, new compounds can be designed that retain these key features while incorporating modifications to improve other properties.

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. acs.org For example, a phenyl ring could be replaced with a different heterocyclic ring to explore new interactions with the target. nih.gov

Modulation of Physicochemical Properties: As discussed, properties like solubility and metabolic stability are crucial for a drug's effectiveness. Rational design can involve adding or removing functional groups to fine-tune these properties. rsc.org For instance, incorporating polar groups can enhance solubility, which is often a challenge for drug candidates.

The ultimate goal of these design strategies is to develop compounds with optimized potency, selectivity, and drug-like properties, leading to more effective and safer therapeutic agents.

Q & A

Q. Advanced Research Focus

- Enzyme inhibition : Urea derivatives disrupt enzyme-substrate interactions via hydrogen bonding (e.g., MAO-B inhibitors) .

- Receptor modulation : Methoxy groups enhance lipid solubility, facilitating blood-brain barrier penetration in neurological studies .

- Oxidative stress mitigation : Analogous compounds protect cells (e.g., PC12 cells) by scavenging ROS, validated via assays like MTT and flow cytometry .

How can researchers address contradictions in spectral data or synthesis yields?

Q. Advanced Research Focus

- Spectral validation : Cross-check NMR assignments with computational tools (e.g., ChemDraw simulations) .

- Reaction optimization : Adjust stoichiometry (e.g., 1:1.5 amine:isocyanate ratio) or use inert atmospheres to suppress oxidation .

- Crystallization troubleshooting : Vary solvent polarity (e.g., DMSO/water gradients) to improve crystal quality .

What strategies ensure compound stability during storage and biological assays?

Q. Basic Research Focus

- Storage conditions : Use desiccators at -20°C under argon to prevent hydrolysis of urea bonds .

- Solubility enhancement : DMSO or PEG-400 solutions (≤1% v/v) maintain stability in vitro .

- Degradation monitoring : Periodic HPLC checks (C18 columns, acetonitrile/water mobile phases) detect decomposition .

How are structure-activity relationships (SARs) explored for novel derivatives?

Q. Advanced Research Focus

- Functional group variation : Replace methoxy with halogens or alkyl chains to modulate lipophilicity .

- Bioisosteric substitution : Swap urea with thiourea or sulfonamide groups to enhance binding affinity .

- Pharmacophore modeling : Tools like Schrodinger’s Phase map critical interactions (e.g., hydrogen bonds with target enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.